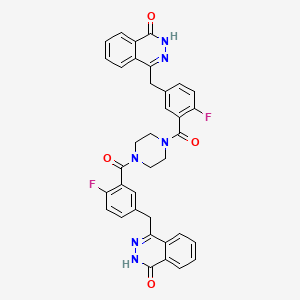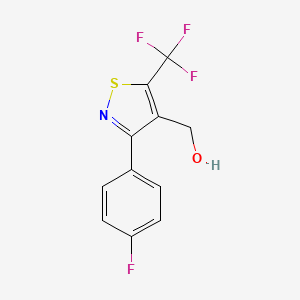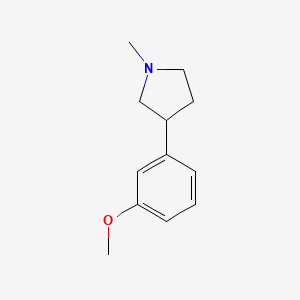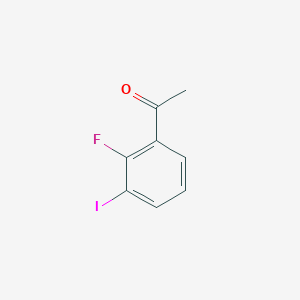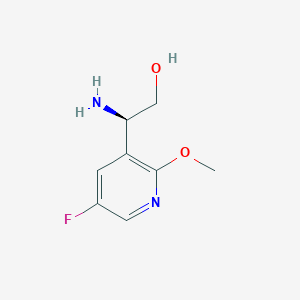
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclobutane ring can be introduced through various cyclization reactions, often involving the use of cyclobutanone derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid involves its ability to act as a protecting group for amino acids. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and other complex molecules. The compound’s reactivity is influenced by the presence of the cyclobutane ring and the carboxylic acid group, which can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(((Tert-butoxycarbonyl)amino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar in structure but contains a pyrazole ring and a trifluoromethyl group.
N-Boc-1-aminocyclobutanecarboxylic acid: Similar in structure but lacks the phenyl group.
Uniqueness
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring, a Boc-protected amino group, and a carboxylic acid group. This combination provides a versatile platform for various chemical reactions and applications in synthesis, making it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]-phenylmethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(11-7-5-4-6-8-11)12-9-13(10-12)15(19)20/h4-8,12-14H,9-10H2,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
CTGYSPYTFPMGMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1CC(C1)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)


![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)
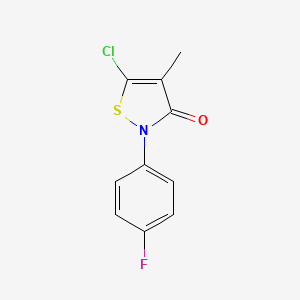
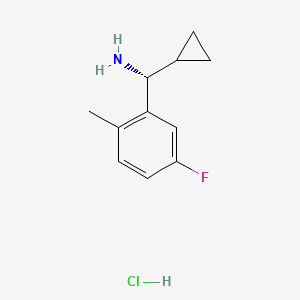
![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)
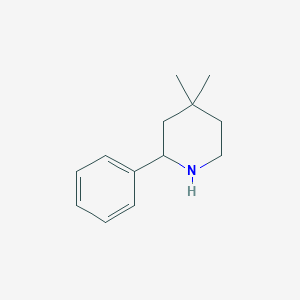
![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)
